molecular formula C18H20N6O3S2 B1684055 VU 0255035 CAS No. 1135243-19-4

VU 0255035

Numéro de catalogue: B1684055
Numéro CAS: 1135243-19-4
Poids moléculaire: 432.5 g/mol
Clé InChI: WXDHQWPQLKGANZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de VU 0255035 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels. Les étapes clés incluent :

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Cela inclut l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

VU 0255035 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements ultérieurs .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant de manière compétitive au site orthostérique du récepteur muscarinique M1. Cette liaison inhibe l'activité du récepteur, réduisant ainsi les voies de signalisation en aval associées au récepteur. Le composé affiche une sélectivité au moins 75 fois supérieure pour le récepteur M1 par rapport aux autres récepteurs muscariniques, ce qui le rend hautement spécifique .

Applications De Recherche Scientifique

Efficacy in Animal Models

  • Seizure Suppression : VU 0255035 has been shown to significantly suppress seizures induced by both paraoxon and soman in animal models. In a study, pretreatment with this compound reduced seizure scores from an average of 5.25 to around 2.25 on the Racine scale within 40 minutes post-exposure to soman, demonstrating its potential as a therapeutic agent against seizure disorders .
  • Pilocarpine-Induced Seizures : In another study, this compound effectively inhibited the induction of generalized seizures caused by pilocarpine without causing cognitive impairments typically associated with non-selective muscarinic antagonists. This suggests that selective antagonism at M1 receptors may provide therapeutic benefits without the adverse effects on learning and memory .

Data Summary

StudyModelTreatmentOutcome
Soman-induced seizuresThis compound (1.8 × LD50)Significant reduction in seizure scores
Pilocarpine-induced seizuresThis compound (10 mg/kg)Inhibition of seizure induction without cognitive deficits

Impact on Learning and Memory

Research indicates that doses of this compound that effectively reduce seizures do not impair contextual learning, as evidenced by tests measuring contextual freezing in mice. This contrasts with non-selective muscarinic antagonists, which often lead to cognitive deficits . The ability of this compound to selectively block M1 receptors while preserving cognitive function positions it as a promising candidate for treating conditions like epilepsy without compromising learning capabilities.

Behavioral Analysis

In behavioral studies assessing locomotion and exploratory behavior, this compound was administered at varying doses (10-50 mg/kg). Results demonstrated no significant impact on general locomotion compared to control groups, suggesting that its effects are specific to seizure modulation rather than general motor function .

Autism Spectrum Disorders

Recent studies have explored the role of this compound in modulating behaviors associated with autism spectrum disorders. In experiments involving mouse models, the antagonist was shown to block the effects of certain compounds aimed at reducing repetitive behaviors, indicating potential therapeutic applications in managing symptoms associated with autism .

Fear Conditioning and Extinction

This compound has also been investigated for its effects on fear-related behaviors. Studies found that it did not impair cued fear extinction, suggesting that M1 receptor antagonism may help manage anxiety-related disorders without hindering fear extinction processes .

Mécanisme D'action

VU 0255035 exerts its effects by competitively binding to the orthosteric site of the muscarinic M1 receptor. This binding inhibits the receptor’s activity, thereby reducing the downstream signaling pathways associated with the receptor. The compound displays at least 75-fold selectivity for the M1 receptor over other muscarinic receptors, making it highly specific .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

VU 0255035 est unique en raison de sa grande sélectivité, de sa liaison compétitive et de sa capacité à pénétrer la barrière hémato-encéphalique. Ces propriétés en font un outil précieux dans la recherche en neurosciences, en particulier dans les études relatives à l'épilepsie et à la fonction cognitive .

Activité Biologique

VU 0255035 is a selective antagonist for the muscarinic acetylcholine receptor subtype M1, which plays a significant role in various neurological functions, including cognition, memory, and seizure activity. This compound has garnered attention in pharmacological research for its potential therapeutic applications, particularly in conditions related to cognitive deficits and seizure disorders.

Chemical Structure and Properties

  • Chemical Name : N-[3-Oxo-3-[4-(4-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide
  • Molecular Formula : C₁₈H₂₀N₆O₃S₂
  • Selectivity : Highly selective for M1 receptors with a Ki value of 14.87 nM, demonstrating over 75-fold selectivity compared to other muscarinic receptor subtypes .

This compound acts primarily as an antagonist at the M1 muscarinic receptors. Its selectivity allows it to inhibit receptor activity without significantly affecting other muscarinic receptor subtypes (M2-M5). This selectivity is crucial for minimizing side effects associated with broader muscarinic receptor antagonism.

In Vitro Studies

In vitro studies have demonstrated that this compound has limited efficacy in blocking acetylcholine-induced calcium signals in certain cell types. Specifically, the compound produced less than 20% inhibition at concentrations ranging from 75 nM to 150 nM, indicating its low functional efficacy despite its binding affinity .

Concentration (nM) Inhibition (%)
75<20
150<20

Seizure Modulation

This compound has been shown to reduce seizure severity in animal models. In studies involving mice exposed to neurotoxic agents like paraoxon and soman, this compound significantly suppressed seizure severity. The effects were observed approximately 40 minutes post-exposure, suggesting a protective role against acute seizure activity .

Time (minutes) Vehicle Group Score This compound Group Score P Value
155.25 ± 0.752.75 ± 0.250.025
205.25 ± 0.753 ± 00.025
305.25 ± 0.752.5 ± 0.30.015
............

Cognitive Effects

Interestingly, doses of this compound up to 30 mg/kg did not significantly affect learning behaviors as measured by contextual fear conditioning tests . This suggests that while the compound effectively modulates seizures, it does not impair cognitive functions at these doses.

Case Studies and Experimental Findings

In a series of experiments designed to evaluate the effects of this compound on locomotion and cognitive processing in mice:

  • Mice treated with varying doses (10 mg/kg, 25 mg/kg) exhibited no significant changes in total distance traveled during open-field exploration tests compared to control groups .
  • Behavioral assessments indicated that this compound does not interfere with basic locomotor activities, supporting its potential as a therapeutic agent with minimal cognitive side effects.

Propriétés

IUPAC Name

N-[3-oxo-3-(4-pyridin-4-ylpiperazin-1-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S2/c25-17(24-12-10-23(11-13-24)14-4-7-19-8-5-14)6-9-20-29(26,27)16-3-1-2-15-18(16)22-28-21-15/h1-5,7-8,20H,6,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDHQWPQLKGANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=NC=C2)C(=O)CCNS(=O)(=O)C3=CC=CC4=NSN=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135243-19-4
Record name VU0255035
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU 0255035
Reactant of Route 2
Reactant of Route 2
VU 0255035
Reactant of Route 3
Reactant of Route 3
VU 0255035
Reactant of Route 4
Reactant of Route 4
VU 0255035
Reactant of Route 5
Reactant of Route 5
VU 0255035
Reactant of Route 6
Reactant of Route 6
VU 0255035

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.